![molecular formula C13H11NO3 B12604933 (3'-Nitro[1,1'-biphenyl]-3-yl)methanol CAS No. 893743-31-2](/img/structure/B12604933.png)
(3'-Nitro[1,1'-biphenyl]-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to one of the benzene rings, and a methanol group is attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Nitro[1,1’-biphenyl]-3-yl)methanol typically involves the nitration of biphenyl followed by the introduction of a methanol group. One common method is the nitration of biphenyl using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobiphenyl. This intermediate can then be reduced and reacted with formaldehyde to introduce the methanol group.
Industrial Production Methods
Industrial production methods for (3’-Nitro[1,1’-biphenyl]-3-yl)methanol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).
Major Products
Oxidation: Produces 3’-Nitro[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Produces (3’-Amino[1,1’-biphenyl]-3-yl)methanol.
Substitution: Produces various substituted biphenyl derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (3’-Nitro[1,1’-biphenyl]-3-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methanol group can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobiphenyl: Lacks the methanol group, making it less polar and less reactive in certain chemical reactions.
(3’-Amino[1,1’-biphenyl]-3-yl)methanol: Contains an amino group instead of a nitro group, leading to different chemical properties and reactivity.
3’-Methoxy[1,1’-biphenyl]-3-yl)methanol: Contains a methoxy group, which affects its electronic properties and reactivity.
Uniqueness
(3’-Nitro[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of both a nitro group and a methanol group, which confer distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
893743-31-2 |
|---|---|
Molekularformel |
C13H11NO3 |
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
[3-(3-nitrophenyl)phenyl]methanol |
InChI |
InChI=1S/C13H11NO3/c15-9-10-3-1-4-11(7-10)12-5-2-6-13(8-12)14(16)17/h1-8,15H,9H2 |
InChI-Schlüssel |
WLNYHFRSZASVKC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


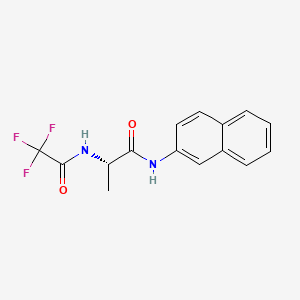

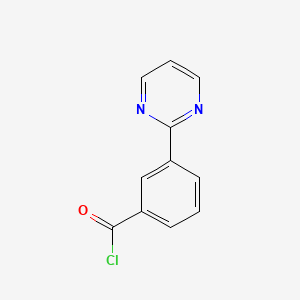
![2-{[(S)-4-Methylbenzene-1-sulfinyl]methyl}-1,3-benzoxazole](/img/structure/B12604880.png)

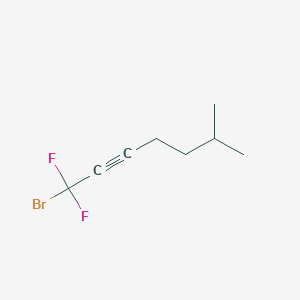
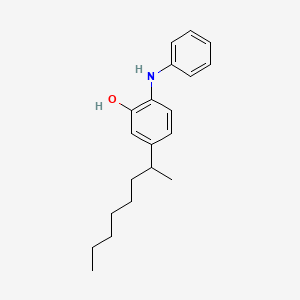
![Benzene, 1-[4,4-bis(4-methylphenyl)-3-butenyl]-2-methyl-](/img/structure/B12604893.png)
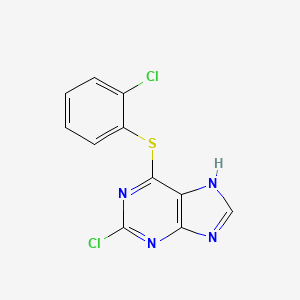
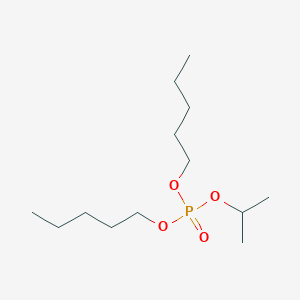
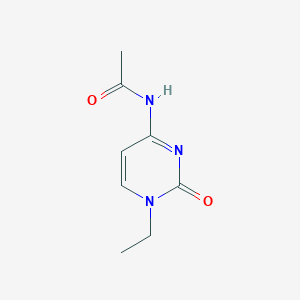
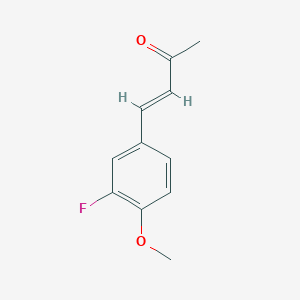
![4,5-Dimethyl[1,1'-biphenyl]-2,4'-dicarbonitrile](/img/structure/B12604928.png)
![5,10-Dioxaspiro[3.6]dec-7-ene](/img/structure/B12604935.png)
